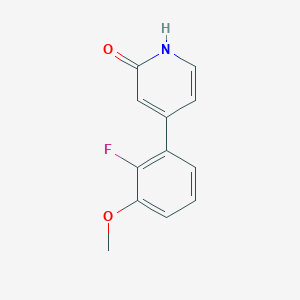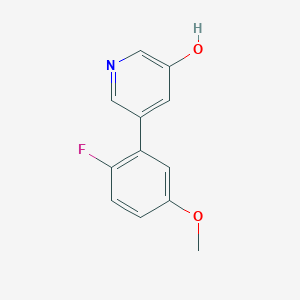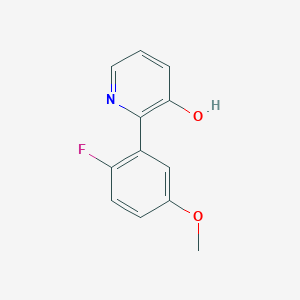
4-(2-Fluoro-5-methoxyphenyl)-2-hydroxypyridine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Fluoro-5-methoxyphenyl)-2-hydroxypyridine (hereafter referred to as 4-FMPH) is a synthetic compound derived from the pyridine family of heterocyclic compounds. It is a white crystalline solid, which is insoluble in water, but soluble in organic solvents. 4-FMPH is used in a variety of scientific research applications, such as drug design, biochemical and physiological studies, and laboratory experiments.
科学的研究の応用
4-FMPH has a wide range of applications in scientific research. It is used in drug design, as it is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2). It is also used in biochemical and physiological studies, as it has been shown to inhibit the activity of other enzymes, such as 5-lipoxygenase (5-LOX) and phospholipase A2 (PLA2). Additionally, 4-FMPH has been used in laboratory experiments to study the effects of various drugs on biochemical and physiological processes.
作用機序
The mechanism of action of 4-FMPH is complex and involves several biochemical pathways. It has been shown to inhibit the activity of COX-2 and 5-LOX, which are both involved in the production of arachidonic acid. Arachidonic acid is an important precursor of prostaglandins and other inflammatory mediators, and thus, the inhibition of its production by 4-FMPH leads to the inhibition of inflammation. Additionally, 4-FMPH has been shown to inhibit the activity of PLA2, which is involved in the production of lysophospholipids, which play a role in cell signaling.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-FMPH are numerous. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes, which are involved in the regulation of inflammatory responses. Additionally, 4-FMPH has been shown to have anti-oxidant properties, which can help protect cells from oxidative damage. Furthermore, 4-FMPH has been shown to have anti-cancer properties, as it has been shown to inhibit the growth of certain cancer cells. Finally, 4-FMPH has been shown to have anti-microbial properties, as it has been shown to inhibit the growth of certain bacteria and fungi.
実験室実験の利点と制限
The use of 4-FMPH in laboratory experiments has both advantages and limitations. The main advantage of 4-FMPH is its ability to inhibit the activity of various enzymes, which makes it a useful tool for studying the effects of drugs on biochemical and physiological processes. Additionally, 4-FMPH is relatively inexpensive and easy to obtain, which makes it an attractive option for laboratory experiments. However, there are some limitations to the use of 4-FMPH in laboratory experiments. For example, it is not very soluble in water, which can make it difficult to use in certain types of experiments. Additionally, the inhibition of multiple enzymes by 4-FMPH can make it difficult to study the effects of a single enzyme.
将来の方向性
The future directions for the use of 4-FMPH in scientific research are numerous. One potential direction is to investigate the effects of 4-FMPH on other enzymes, such as transcription factors and protein kinases. Additionally, further research could be done to investigate the potential anti-cancer properties of 4-FMPH, as well as its ability to inhibit the growth of certain bacteria and fungi. Additionally, further research could be conducted to investigate the potential therapeutic use of 4-FMPH in the treatment of various diseases. Finally, further research could be done to investigate the potential use of 4-FMPH in drug design and drug delivery systems.
合成法
4-FMPH can be synthesized through a multi-step process. The first step involves the reaction of 2-fluoro-5-methoxyphenol and pyridine-2-carboxylic acid in the presence of anhydrous sodium carbonate and acetic acid, to form the desired product. The second step involves the reduction of the product with sodium borohydride in ethanol, followed by purification of the product by recrystallization. Finally, the product is dried and weighed to obtain 4-FMPH in its purest form.
特性
IUPAC Name |
4-(2-fluoro-5-methoxyphenyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2/c1-16-9-2-3-11(13)10(7-9)8-4-5-14-12(15)6-8/h2-7H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOLVVCKUORFGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)C2=CC(=O)NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50682810 |
Source


|
| Record name | 4-(2-Fluoro-5-methoxyphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluoro-5-methoxyphenyl)-2-hydroxypyridine | |
CAS RN |
1261938-13-9 |
Source


|
| Record name | 4-(2-Fluoro-5-methoxyphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














